4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
4,6-dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-3-7-8(6(2)11-5)10-4-9-7/h4-6,11H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILAXZULSWKXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1)C)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diaminopyridine with acetone in the presence of an acid catalyst can yield the desired compound. The reaction typically requires heating and may be conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[4,5-c]pyridine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, nucleophiles; reactions may require catalysts or specific solvents to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a variety of functionalized imidazo[4,5-c]pyridine compounds.
Scientific Research Applications
4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It serves as a scaffold for designing molecules that can interact with biological targets, such as enzymes or receptors, making it valuable in drug discovery and development.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The table below highlights structural analogs and their pharmacological relevance:
Pharmacological Activity
- Receptor Modulation : PD123319, a structurally complex analog, is a potent AT2R antagonist used to study angiotensin II signaling . In contrast, the simpler 4,6-dimethyl derivative may exhibit altered receptor affinity due to steric and electronic effects of methyl groups.
- Enzyme Interaction : Spinacine activates carbonic anhydrases via its carboxylic acid group, a feature absent in 4,6-dimethyl derivatives, suggesting divergent mechanistic pathways .
Physicochemical Properties
| Property | This compound (Dihydrochloride) | Spinacine | PD123319 |
|---|---|---|---|
| Molecular Formula | C7H13Cl2N3 | C7H9N3O2 | C32H31F6N3O3 |
| Molecular Weight | 210.10 g/mol | 183.17 g/mol | 643.61 g/mol |
| Solubility | Hydrochloride salt enhances water solubility | Moderate in water | Lipophilic (DMSO-soluble) |
| Key Functional Groups | Methyl, imidazole | Carboxylic acid | Diphenylacetyl, trifluoroacetate |
Biological Activity
4,6-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 151.21 g/mol
- CAS Number : 1369340-11-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes or receptors through:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions modulate the activity of the target proteins, leading to various pharmacological effects.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:
- In a study involving colon cancer cells (HCT116), the compound demonstrated significant growth inhibition with an IC value in the low micromolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against certain bacterial strains and fungi. A study reported an IC value indicating moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Research indicates potential benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Modifications at the methyl groups or alterations in the nitrogen-containing heterocycles can significantly affect potency and selectivity against various targets. For example:
- Substituting different functional groups at the 2-position of the imidazole ring has been shown to enhance antitumor efficacy while maintaining low toxicity profiles.
Case Studies
| Study | Findings | IC Value |
|---|---|---|
| Colon Cancer Model | Significant growth inhibition | Low micromolar range |
| Antibacterial Activity | Moderate effectiveness against E. coli | Specific IC values not disclosed |
| Neuroprotection | Reduction in oxidative stress markers | Not quantified |
Q & A
Q. How can synthetic routes for 4,6-dimethyl derivatives of imidazo[4,5-c]pyridine be optimized for purity and yield?
Answer:
- Key steps :
- Cyclization optimization : Use precursors like 2-aminopyridine derivatives with aldehydes/ketones under acidic or basic conditions to form the bicyclic core. Controlled pH and temperature (e.g., 60–80°C in THF or DMSO) minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) may accelerate cyclization, though their compatibility with nitrogen-rich systems requires validation .
- Purity control : Post-synthesis purification via column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) or recrystallization (ethanol/water) is critical .
Q. What analytical techniques are most effective for structural characterization of this compound?
Answer:
- Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR resolves methyl group positions (δ 1.2–1.5 ppm for CH₃) and confirms hydrogenation of the tetrahydro ring .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₉H₁₃N₃: m/z 163.11) and detects fragmentation patterns .
- X-ray crystallography : For crystalline derivatives, this confirms spatial arrangement of substituents .
- Supplementary data : IR spectroscopy identifies NH/amine stretches (3200–3400 cm⁻¹) .
Q. What preliminary assays are recommended to assess biological activity?
Answer:
- Target screening :
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data in target binding studies?
Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding poses with biological targets (e.g., adenosine receptors). Compare results with experimental IC₅₀ values to validate models .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) to identify key interactions (e.g., H-bonding with His278 in GPCRs) .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities and reconcile discrepancies between in vitro and in silico data .
Q. What strategies mitigate side reactions during functionalization of the imidazo[4,5-c]pyridine core?
Answer:
- Regioselective substitution :
- Electrophilic aromatic substitution (EAS) : Direct nitration/sulfonation at the 4- or 6-position using HNO₃/H₂SO₄ or SO₃·pyridine .
- Protecting groups : Temporarily block reactive NH sites with Boc or Fmoc groups before introducing methyl or aryl substituents .
- Catalytic cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) enable selective C-C bond formation at the 2-position .
Q. How do steric and electronic effects of methyl substituents influence pharmacological profiles?
Answer:
- Steric effects :
- Electronic effects :
Methodological Tables
Q. Table 1. Comparative Solvent Effects on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DMF | 80 | 72 | 95 | |
| THF | 60 | 65 | 89 | |
| DMSO | 70 | 68 | 92 |
Q. Table 2. Key NMR Assignments for 4,6-Dimethyl Derivative
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-4 | 3.25 | q (J=6.5 Hz) | Tetrahydro ring CH |
| H-6 | 3.18 | q (J=6.5 Hz) | Tetrahydro ring CH |
| CH₃ | 1.35 | s | Methyl groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
